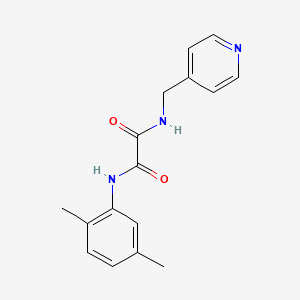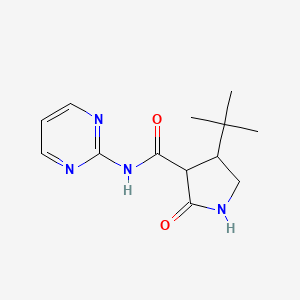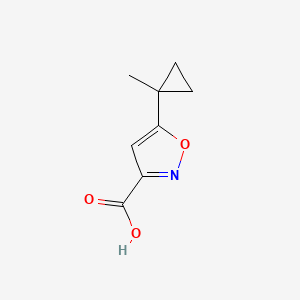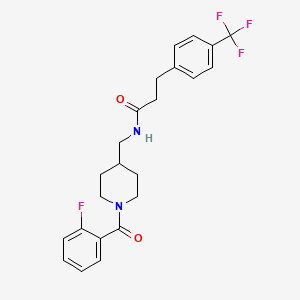
Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+): is a chemical compound with the molecular formula C11H20INO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the field of medicinal chemistry and pharmaceutical research due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) typically involves the reaction of (1-tert-Butoxycarbonyl-3-piperidyl)methyl iodide with zinc in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting solution is then filtered to remove any unreacted zinc and other impurities .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and filtration is common in industrial settings to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc iodide moiety is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds, such as in the Negishi coupling reaction.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include halides, boronic acids, and other organometallic reagents.
Conditions: These reactions typically require an inert atmosphere, a suitable solvent like THF, and may involve catalysts such as palladium or nickel.
Applications De Recherche Scientifique
Chemistry: In chemistry, Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of complex molecular architectures.
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize potential drug candidates
Industry: In the industrial sector, Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) is used in the production of fine chemicals and pharmaceuticals. Its role in the synthesis of intermediates and active pharmaceutical ingredients (APIs) is crucial for the development of new drugs.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) involves its ability to act as a nucleophile in substitution and coupling reactions. The zinc atom in the compound coordinates with the carbon atom, making it more reactive towards electrophiles. This reactivity facilitates the formation of new carbon-carbon bonds, which is essential in organic synthesis .
Comparaison Avec Des Composés Similaires
- (1-tert-Butoxycarbonyl-3-piperidyl)methylzinc bromide
- (1-tert-Butoxycarbonyl-3-piperidyl)methylzinc chloride
Comparison: Compared to its bromide and chloride counterparts, Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) is often preferred due to its higher reactivity and better solubility in organic solvents. This makes it more efficient in certain synthetic applications, particularly in the formation of carbon-carbon bonds.
Propriétés
IUPAC Name |
tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO2.HI.Zn/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4;;/h9H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIPBYLBBXNGBH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[CH2-].[Zn+]I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline](/img/structure/B2368943.png)

![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline](/img/structure/B2368947.png)

![4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2368949.png)
![2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2368950.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2368954.png)

![6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2368961.png)

![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2368963.png)
![Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2368964.png)
